Pentetate zinc trisodium, also known as trisodium zinc diethylenetriaminepentaacetate, is a chelating agent primarily used for the treatment of internal contamination with heavy metals and radionuclides, particularly plutonium, americium, and curium. It is classified as a radiomitigation chelator and is administered intravenously to enhance the elimination of these toxic substances from the body. The compound has been recognized for its therapeutic potential since its first synthesis in 1954 and has been approved for clinical use by the United States Food and Drug Administration.
Pentetate zinc trisodium is derived from pentetic acid, a synthetic polyaminopolycarboxylic acid. It exists as a sodium salt and is classified under chelating agents due to its ability to form stable complexes with metal ions. The molecular formula for pentetate zinc trisodium is , with a molecular weight of approximately 522.7 Daltons . Its primary classification in pharmacology is as an antidote for heavy metal poisoning.
The synthesis of pentetate zinc trisodium typically involves the reaction of diethylenetriaminepentaacetic acid with zinc oxide in the presence of sodium hydroxide. The process can be outlined as follows:
This method ensures that the resulting compound retains its chelating properties while being safe for medical use.
The molecular structure of pentetate zinc trisodium features a central zinc ion coordinated by five carboxylate groups from the diethylenetriaminepentaacetic acid framework. This structure allows for multiple bonding interactions, forming a stable chelate complex. The representation of its structure can be summarized as follows:
Pentetate zinc trisodium primarily reacts with heavy metal ions through a process known as chelation, where it forms stable complexes by substituting its zinc ion with more toxic metal ions like plutonium or americium. The key reactions include:
The mechanism of action of pentetate zinc trisodium involves forming stable chelates with toxic metal ions in the body. Once administered, it binds to radionuclides or heavy metals, facilitating their excretion through renal pathways:
Studies have shown that when administered shortly after contamination, pentetate zinc trisodium can significantly enhance the elimination rates of certain radionuclides compared to untreated controls.
These properties are crucial for ensuring that the compound remains effective during storage and administration.
Pentetate zinc trisodium has several important applications:
Pentetate zinc trisodium (Zn-DTPA), with the chemical formula C₁₄H₁₈N₃Na₃O₁₀Zn, features a zinc ion coordinated to diethylenetriaminepentaacetate (DTPA). The DTPA ligand acts as an octadentate chelator, utilizing three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from carboxylate groups to form eight coordinate bonds. This creates a highly stable, cage-like structure around the zinc ion [1] [4]. The coordination geometry adopts a distorted square antiprismatic configuration, with carboxylate groups exhibiting both monodentate and bidentate binding modes. This flexibility allows Zn-DTPA to adapt to larger metal ions during transmetalation events [4] [6].
Table 1: Molecular Properties of Pentetate Zinc Trisodium
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 522.66 g/mol (monoisotopic) | DrugBank [1] |
Coordination Number | 8 | Spectroscopic Analysis [4] |
SMILES Notation | [Na+].[Na+].[Na+].[Zn++].[O-]C(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CCN(CC([O-])=O)CC([O-])=O | DrugBank [1] |
Binding Sites | 3N + 5O | Computational Study [4] |
Transmetalation dynamics are central to Zn-DTPA’s function. When encountering radionuclides (e.g., plutonium, americium), the higher thermodynamic stability of DTPA-actinide complexes displaces zinc, forming excretable complexes. This ligand-exchange process occurs because transuranic ions exhibit formation constants 6–10 log units higher than zinc’s log K of 17.82 [2] [6]. The zinc ion serves as a low-toxicity placeholder, minimizing collateral depletion of essential metals compared to calcium-bound DTPA [6] [10].
Thermodynamic stability constants (log β) quantify the equilibrium affinity between DTPA and metal ions. Zn-DTPA exhibits a log β of 17.82 for zinc itself, but undergoes transmetalation with higher-affinity ions like Gd³⁺ (log β = 22.06) and Fe³⁺ (log β = 26.66) [2]. These constants are measured via competitive titration using EDTA or luminescence spectroscopy in 0.1 M NaClO₄ at 25°C [2] [9].
Table 2: Stability Constants (log β) of DTPA Complexes
Metal Ion | log β (Zn-DTPA) | log β (Ca-DTPA) | Selectivity vs. Zn²⁺ |
---|---|---|---|
Zn²⁺ | 17.82 | - | Reference [2] |
Gd³⁺ | 22.06 | 23.2* | 10⁴∙²⁴-fold [2] |
Fe³⁺ | 26.66 | - | 10⁸∙⁸⁴-fold [2] |
Ca²⁺ | - | 10.45 | Not applicable [2] |
*Measurements in 0.1 M Me₄NCl |
Kinetic inertness complements thermodynamic stability. Exchange kinetics for Gd-DTPA follow the rate expression:$$R = ka[GdL][H]^2 + kb[GdL][Gd][H] + k_c[GdL][Gd]$$with rate constants (kₐ, kb, kc) indicating acid-dependent dissociation. Zn-DTPA complexes resist dissociation at physiological pH (7.4), where their half-life exceeds 100 hours [2].
Zn-DTPA and Ca-DTPA share identical ligand structures but differ in their central metal ions, significantly impacting their biological behavior. Key distinctions include:
Table 3: Efficacy Comparison in Radionuclide Decorporation
Parameter | Zn-DTPA | Ca-DTPA | Source |
---|---|---|---|
Relative Efficacy (24h) | 1× | 10× | FDA Guidelines [10] |
Zn Depletion (Urinary) | Mild | Severe | Clinical Study [5] |
Preferred Use Case | Maintenance, Pediatrics, Pregnancy | Initial Treatment | NCRP Report [10] |
Animal studies confirm equimolar Zn-DTPA and Ca-DTPA remove ²⁴¹Am equally when treatment begins two weeks post-exposure. However, Ca-DTPA’s higher toxicity makes Zn-DTPA preferable for prolonged regimens [3].
Zn-DTPA exhibits high water solubility (13.3 mg/mL), attributable to its three sodium counterions and polar carboxylate groups. This facilitates formulation as intravenous solutions or nebulized aerosols [1] [10]. The compound’s osmotic behavior is concentration-dependent:
Table 4: Physicochemical Properties in Aqueous Systems
Property | Value | Conditions |
---|---|---|
Water Solubility | 13.3 mg/mL | Experimental [1] |
Osmolarity (IV) | ~285 mOsm/L | 1g in 5mL D5W/NS [10] |
Osmolarity (Nebulized) | ~600 mOsm/L | 1g in 2mL diluent [10] |
log P (Partition Coeff) | -6.3 | Computed [1] |
The negligible octanol-water partition coefficient (log P = -6.3) confirms minimal lipid solubility, restricting Zn-DTPA to extracellular distribution. This aligns with its renal excretion profile and inability to cross intact cell membranes [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7